2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline typically involves intramolecular cyclization reactions. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: While specific industrial production methods for 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch and continuous flow processes, can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its biological activity.
Substitution: Aromatic nucleophilic substitution reactions are common, particularly involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated derivatives react with nucleophiles under basic conditions to form substituted products.
Major Products: The major products formed from these reactions include various substituted imidazoquinoxalines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline involves its interaction with various molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of SK2, PIM, and IkB kinases, as well as PDE4, PDE9, and PDE10A phosphodiesterases . These interactions contribute to its diverse biological activities, including anticancer and neuroprotective effects .
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxaline: Another member of the imidazoquinoxaline family with similar biological activities.
Pyrrolo[1,2-a]quinoxaline: Known for its anticancer properties and potential use in drug development.
Thiazolo[3,4-a]quinoxaline: Exhibits unique electronic properties, making it useful in material science.
Uniqueness: 7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxaline stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These characteristics enhance its interaction with biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-9-11-10(3-1)15-6-12-4-8(15)5-14(11)7-13-9/h1-4,6-7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMODTUYEXHTIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN2C3=CC=CC4=C3N1C=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663432 |
Source
|
Record name | 7H-Diimidazo[1,5-a:1',5',4'-de]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177528-39-1 |
Source
|
Record name | 7H-Diimidazo[1,5-a:1',5',4'-de]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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